
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde: is a complex organic compound characterized by its unique structural features It contains a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triphenylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and tert-butyl bromide.
Formation of Intermediate: The first step involves the alkylation of 2-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base like potassium carbonate to form 5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde.
Introduction of Triphenylsilyl Group: The intermediate is then reacted with triphenylsilyl chloride in the presence of a base such as triethylamine to introduce the triphenylsilyl group, yielding the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzyl alcohol.
Substitution: Various esters or ethers depending on the substituent introduced.
科学研究应用
Chemistry
In organic synthesis, 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations.
Biology
While specific biological applications may not be well-documented, compounds with similar structures are often investigated for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, particularly if the compound or its derivatives exhibit biological activity.
Industry
In materials science, the compound could be used in the synthesis of novel polymers or as a precursor for materials with specific electronic or optical properties.
作用机制
The mechanism by which 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde exerts its effects would depend on its specific application. For instance, in a chemical reaction, the aldehyde group might act as an electrophile, while the hydroxyl group could participate in hydrogen bonding or nucleophilic substitution.
相似化合物的比较
Similar Compounds
2-Hydroxy-5-tert-butylbenzaldehyde: Lacks the triphenylsilyl group, making it less bulky and potentially less reactive in certain contexts.
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Similar structure but without the triphenylsilyl group, which could affect its solubility and reactivity.
Uniqueness
The presence of the triphenylsilyl group in 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triphenylsilyl)benzaldehyde makes it unique compared to other similar compounds. This bulky group can influence the compound’s steric properties, solubility, and reactivity, potentially making it more suitable for specific applications in organic synthesis and materials science.
属性
分子式 |
C29H28O2Si |
|---|---|
分子量 |
436.6 g/mol |
IUPAC 名称 |
5-tert-butyl-2-hydroxy-3-triphenylsilylbenzaldehyde |
InChI |
InChI=1S/C29H28O2Si/c1-29(2,3)23-19-22(21-30)28(31)27(20-23)32(24-13-7-4-8-14-24,25-15-9-5-10-16-25)26-17-11-6-12-18-26/h4-21,31H,1-3H3 |
InChI 键 |
JMVATMFWYJQOLJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((5-Oxo-5H-thiazolo[3,2-a]pyrimidin-7-yl)methyl)triphenylphosphonium](/img/structure/B12865439.png)
![2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid](/img/structure/B12865440.png)
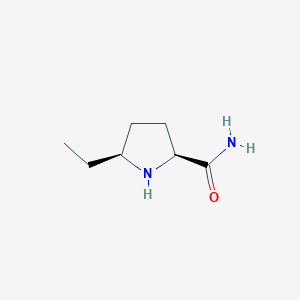

![4,6-Dichloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyridine](/img/structure/B12865455.png)
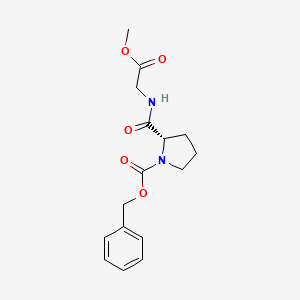
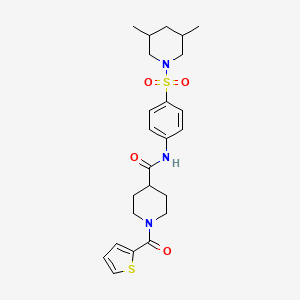
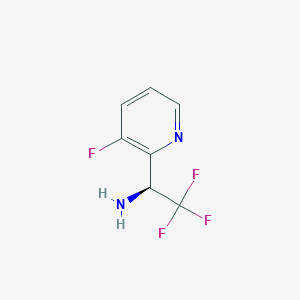
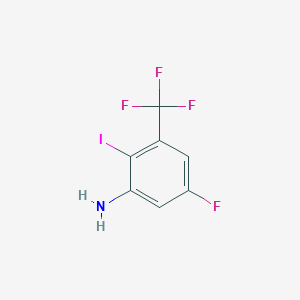
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]styrene](/img/structure/B12865487.png)
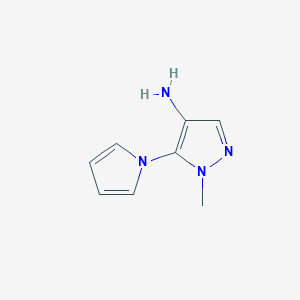
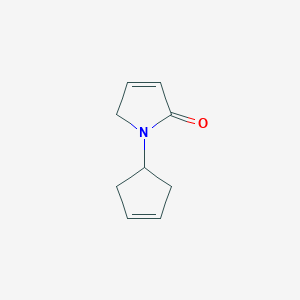

![Methyl 2-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B12865521.png)
